molecular formula C18H24N8O B6952896 N-[(2-tert-butyl-1,2,4-triazol-3-yl)methyl]-4-(5-cyanopyridin-2-yl)piperazine-1-carboxamide

N-[(2-tert-butyl-1,2,4-triazol-3-yl)methyl]-4-(5-cyanopyridin-2-yl)piperazine-1-carboxamide

Cat. No.: B6952896
M. Wt: 368.4 g/mol
InChI Key: JISVLTIYLDRYOI-UHFFFAOYSA-N
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Description

N-[(2-tert-butyl-1,2,4-triazol-3-yl)methyl]-4-(5-cyanopyridin-2-yl)piperazine-1-carboxamide is a complex organic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazole ring, a cyanopyridine moiety, and a piperazine carboxamide group

Properties

IUPAC Name

N-[(2-tert-butyl-1,2,4-triazol-3-yl)methyl]-4-(5-cyanopyridin-2-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N8O/c1-18(2,3)26-16(22-13-23-26)12-21-17(27)25-8-6-24(7-9-25)15-5-4-14(10-19)11-20-15/h4-5,11,13H,6-9,12H2,1-3H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JISVLTIYLDRYOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=NC=N1)CNC(=O)N2CCN(CC2)C3=NC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-tert-butyl-1,2,4-triazol-3-yl)methyl]-4-(5-cyanopyridin-2-yl)piperazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an azide and an alkyne, under copper-catalyzed conditions.

    Introduction of the Cyanopyridine Moiety: The cyanopyridine group can be introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with a cyanating agent.

    Formation of the Piperazine Carboxamide:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2-tert-butyl-1,2,4-triazol-3-yl)methyl]-4-(5-cyanopyridin-2-yl)piperazine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to modify the oxidation state of certain functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-[(2-tert-butyl-1,2,4-triazol-3-yl)methyl]-4-(5-cyanopyridin-2-yl)piperazine-1-carboxamide has a wide range of applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a tool for probing biological pathways.

    Chemical Biology: The compound serves as a chemical probe to study the function of specific proteins and enzymes.

    Industrial Applications: It is explored for its potential use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[(2-tert-butyl-1,2,4-triazol-3-yl)methyl]-4-(5-cyanopyridin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and cyanopyridine moiety are key structural features that enable the compound to bind to these targets with high affinity. This binding can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-tert-butyl-1,2,4-triazol-3-yl)methyl]-4-(5-chloropyridin-2-yl)piperazine-1-carboxamide
  • N-[(2-tert-butyl-1,2,4-triazol-3-yl)methyl]-4-(5-methylpyridin-2-yl)piperazine-1-carboxamide

Uniqueness

N-[(2-tert-butyl-1,2,4-triazol-3-yl)methyl]-4-(5-cyanopyridin-2-yl)piperazine-1-carboxamide is unique due to the presence of the cyanopyridine moiety, which imparts distinct chemical and biological properties compared to its analogs. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

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